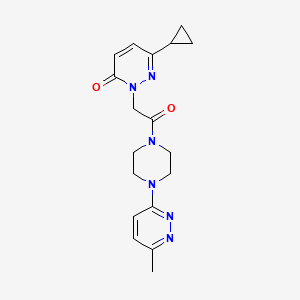
6-cyclopropyl-2-(2-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 6-cyclopropyl-2-(2-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a heterocyclic compound that is likely to have pharmaceutical importance due to the presence of pyridazine analogs, which are known to exhibit significant medicinal properties. Although the specific compound is not directly mentioned in the provided papers, similar compounds with pyridazine rings have been synthesized and studied for their potential biological activities .
Synthesis Analysis
The synthesis of related pyridazine compounds involves multi-step reactions starting with basic heterocyclic precursors. For instance, the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was achieved by treating an acetic acid derivative with a hydrazinylpyridazine in dichloromethane, followed by a series of reactions involving lutidine and TBTU, and finally heating with chloroamine T in ethanol . This process indicates that the synthesis of similar compounds, such as the one , would likely involve complex reactions with careful control of conditions to ensure the formation of the desired product.
Molecular Structure Analysis
The molecular structure of pyridazine derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and LC-MS, and further validated by X-ray diffraction (XRD) techniques. The compound mentioned in the first paper crystallized in the monoclinic crystal system with the space group P21/c, which suggests that the compound of interest might also exhibit a well-defined crystalline structure . Density functional theory (DFT) calculations can be used to compare theoretical and experimental values to understand the electronic properties of the molecule, such as the HOMO-LUMO energy gap and global reactivity descriptors.
Chemical Reactions Analysis
The chemical reactivity of pyridazine compounds can be inferred from their intermolecular interactions. For example, the presence of C-H...N hydrogen bonds and C-Cl...cg interactions in the structure of the synthesized compound in the first paper indicates that similar interactions might be expected in the compound of interest . These interactions can influence the reactivity and stability of the compound, as well as its potential interactions with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are closely related to their molecular structure and intermolecular interactions. The Hirshfeld surface analysis and energy frameworks can be used to understand the packing of molecules in the crystal lattice and the different intermolecular interaction energies, which in turn can affect solubility, melting point, and other physical properties . The inhibitory activity of related compounds against mammalian topoisomerase II, as seen in the second paper, suggests that the compound of interest may also exhibit similar biological activities, which would be a significant aspect of its chemical properties .
Scientific Research Applications
Novel Adrenoceptor Antagonists
Research has identified novel adrenoceptor antagonists with a tricyclic pyrrolodipyridazine skeleton, synthesized from related pyridazinone compounds. These compounds displayed high potency in binding studies toward alpha1-adrenergic and 5-HT1A-serotonergic receptor subtypes, with some selectivity for alpha1a and alpha1d subtypes, indicating potential applications in the development of cardiovascular drugs (Barlocco et al., 1999).
Antimicrobial Agents
Compounds derived from pyridazin-3(2H)-ones, such as 5-alkoxyimidazoquinolones, have been prepared as potential antibacterial quinolone derivatives. These derivatives showed superior in vitro antibacterial activity against S. aureus, but with varied potency against E. coli and P. aeruginosa compared to other analogues, demonstrating their relevance in antimicrobial research (Fujita et al., 1996).
Synthesis and Structure Analysis
Studies on the synthesis and structure analysis of pyridazine analogs, such as 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, have elucidated significant pharmaceutical importance. Density functional theory calculations, Hirshfeld surface analysis, and energy frameworks have been conducted to understand the molecular interactions and stability of these compounds, providing insights into their potential pharmaceutical applications (Sallam et al., 2021).
Cardiotonic Agents
A series of 6-benzoxazinylpyridazin-3-ones has been evaluated for their potential as cardiotonic agents, showcasing potent and long-acting oral effectiveness. These compounds, such as bemoradan, were found to be extremely potent inhibitors of cardiac phosphodiesterase (PDE) fraction III and displayed significant inotropic and vasodilator activity in canine models, suggesting their utility in managing congestive heart failure (Combs et al., 1990).
Antinociceptive Agents
Research into [(3-chlorophenyl)piperazinylpropyl]pyridazinones and their analogs has uncovered potent antinociceptive (pain-relieving) properties, comparable to those of morphine in animal models. These findings suggest their potential application in pain management, highlighting the importance of the pyridazinone backbone in the development of new analgesic drugs (Giovannoni et al., 2003).
properties
IUPAC Name |
6-cyclopropyl-2-[2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2/c1-13-2-6-16(20-19-13)22-8-10-23(11-9-22)18(26)12-24-17(25)7-5-15(21-24)14-3-4-14/h2,5-7,14H,3-4,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOLPCYZBIQSKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C(=O)CN3C(=O)C=CC(=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyclopropyl-2-(2-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2S,5R)-3-Prop-2-enoyl-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B2551226.png)
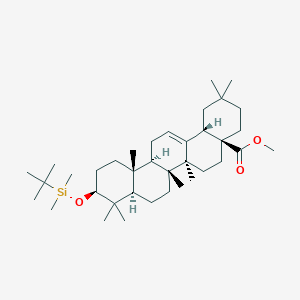
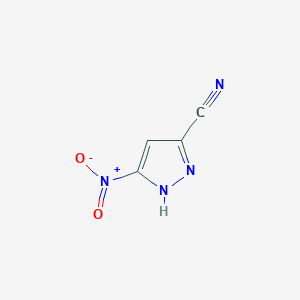
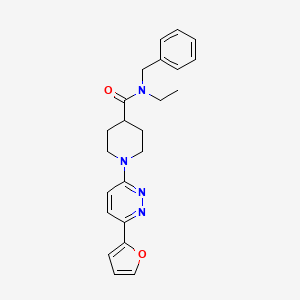
![[2-(2-Methylpropyl)pyrazol-3-yl]methanamine](/img/structure/B2551230.png)
![N-[1-(Cyclohexanecarbonyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2551232.png)
![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2551233.png)
![3-[(Pentan-2-yl)amino]benzonitrile hydrochloride](/img/structure/B2551234.png)
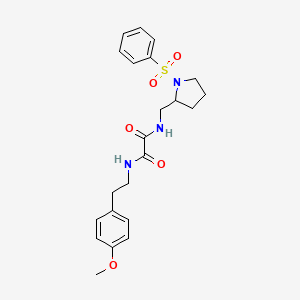
![Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B2551237.png)


![N-(benzo[d][1,3]dioxol-5-yl)-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide](/img/structure/B2551244.png)
![6-(Tert-butylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2551245.png)